2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C9H5F3N2O. This compound is characterized by the presence of a trifluoromethyl group attached to an indazole ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone involves the reaction of 3-bromo-1H-indazole with n-butyl lithium in dry diethyl ether at -78°C. This is followed by the addition of trifluoroacetic acid anhydride, resulting in the formation of the desired product . Another method involves the reaction of this compound with potassium carbonate in N,N-dimethylformamide at 90°C for 21 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the expression of CYP1A1 by activating the AHR pathway . This regulation can have significant effects on various biological processes and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: Similar in structure but with an indole ring instead of an indazole ring.
1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group attached to a piperidine ring.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Features a trifluoromethyl group attached to an imidazole ring.
Uniqueness
2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone is unique due to its specific trifluoromethyl-indazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H5F3N2O |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)7-5-3-1-2-4-6(5)13-14-7/h1-4H,(H,13,14) |
InChI Key |
IRCNPFFWKHKQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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